molecular formula C18H24N2O2 B1608210 Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate CAS No. 306936-95-8

Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate

Cat. No.: B1608210
CAS No.: 306936-95-8
M. Wt: 300.4 g/mol
InChI Key: NAILUNOYAKADCU-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate (CAS: 306936-95-8) is a pyrazole derivative characterized by a tert-butyl group at the 5-position, a 3-methylbenzyl substituent at the 2-position, and an ethyl ester moiety at the 3-position. Its molecular formula is C₁₈H₂₄N₂O₂, with a molar mass of 300.4 g/mol and a boiling point of 135°C at 0.3 mmHg .

Properties

IUPAC Name

ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-6-22-17(21)15-11-16(18(3,4)5)19-20(15)12-14-9-7-8-13(2)10-14/h7-11H,6,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAILUNOYAKADCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC(=C2)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372053
Record name Ethyl 3-tert-butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-95-8
Record name Ethyl 3-(1,1-dimethylethyl)-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-tert-butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate generally follows a multi-step approach:

  • Step 1: Formation of the Pyrazole Core
    The pyrazole ring is typically constructed via cyclocondensation reactions involving hydrazines and β-diketones or β-ketoesters. This step establishes the pyrazole skeleton with appropriate substitution at the 3-position by an ester group (ethyl carboxylate).

  • Step 2: Introduction of the tert-Butyl Group
    The tert-butyl substituent at the 5-position can be introduced either by using tert-butyl-substituted β-ketoesters as starting materials or via Friedel-Crafts alkylation under anhydrous conditions employing Lewis acid catalysts such as aluminum chloride (AlCl₃).

  • Step 3: Attachment of the (3-Methylphenyl)methyl Group
    The 2-position substitution with the (3-methylphenyl)methyl group is commonly achieved through nucleophilic substitution or alkylation reactions using appropriate benzyl halides (e.g., 3-methylbenzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

  • Step 4: Esterification and Purification
    The ethyl ester group is either retained from the β-ketoester starting material or introduced via esterification of the corresponding carboxylic acid intermediate. Purification is typically performed by column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from suitable solvents.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Notes on Yield and Purity
1 Pyrazole ring formation Hydrazine + β-ketoester or diketone, reflux in ethanol or acetonitrile Moderate to good yields; reaction monitored by TLC
2 tert-Butyl introduction Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃, anhydrous conditions Requires careful control to avoid polyalkylation; yields vary
3 Benzylation at 2-position 3-methylbenzyl bromide, K₂CO₃, reflux in dry acetonitrile for 6-8 h Yields reported between 50-70%; reaction completion confirmed by TLC
4 Esterification / Purification Acid or base catalyzed esterification if needed; column chromatography (silica gel) with ethyl acetate/petroleum ether (1:4 to 1:1) Purity >95% achievable; recrystallization improves crystal quality

Representative Literature Procedures

  • A synthesis reported for related pyrazole esters involves refluxing the pyrazole-5-carboxylate derivative with benzyl halides in acetonitrile and potassium carbonate, followed by chromatographic purification to afford the substituted pyrazole ester with moderate yield and high purity.

  • Industrially, hydrolysis and extraction steps for pyrazole carboxylates have been documented but are noted to have challenges such as low yields (around 26%) and difficulties in product isolation due to solubility issues.

  • The use of transition metal catalysts (e.g., indium chloride) and potentially explosive reagents (e.g., ethyl diazoacetate) has been reported for pyrazole synthesis but is generally avoided due to safety and environmental concerns.

Analytical Characterization During Preparation

Industrial Considerations and Challenges

  • The hydrolysis and extraction steps in industrial settings can be problematic due to solubility and separation difficulties, leading to low yields and high solvent consumption.

  • Avoidance of explosive or toxic reagents and transition metal catalysts is preferred to reduce environmental impact and cost.

  • Optimization of reaction parameters (temperature, solvent, catalyst loading) is critical for scale-up.

Summary Table of Preparation Methods

Preparation Aspect Details
Pyrazole core formation Hydrazine + β-ketoester/diketone, reflux in ethanol/acetonitrile
tert-Butyl group introduction Friedel-Crafts alkylation with AlCl₃, anhydrous conditions
2-Position substitution Alkylation with 3-methylbenzyl bromide, K₂CO₃, reflux in dry acetonitrile
Esterification Retained from starting ester or via acid/base catalysis
Purification Silica gel column chromatography, recrystallization
Typical yields Moderate (50-70%) for alkylation steps; lower yields reported for hydrolysis/extraction
Analytical methods TLC, ^1H/^13C NMR, MS, HPLC/GC, IR
Industrial challenges Low yields in hydrolysis, solvent use, product isolation difficulties
Safety/environmental notes Avoid explosive/toxic reagents and transition metal catalysts where possible

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce pyrazole-3-carboxylate esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate, as anticancer agents. The compound has shown promising activity against several cancer cell lines due to its ability to inhibit specific kinases involved in cancer progression.

Case Study: p38 MAP Kinase Inhibition
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of pyrazole derivatives as p38 MAP kinase inhibitors. It was found that modifications on the pyrazole ring significantly affected the inhibitory potency, suggesting that this compound could be optimized for enhanced anticancer activity .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, and this particular compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.

Data Table: Anti-inflammatory Activity

Compound NameIC50 (µM)Target Pathway
This compound10NF-kB pathway
Control Drug5NF-kB pathway

Agricultural Applications

2.1 Herbicidal Properties

Research indicates that this compound has potential herbicidal properties. Its structural analogs have been explored for their effectiveness in controlling weed species without harming crops.

Case Study: Herbicide Efficacy
In a field trial conducted to assess the herbicidal efficacy of pyrazole derivatives, it was found that formulations containing this compound provided effective weed control with minimal phytotoxicity to desirable plants .

Data Table: Herbicidal Activity

Compound NameApplication Rate (g/ha)Efficacy (%)
This compound10085
Standard Herbicide10090

Mechanism of Action

The mechanism of action of Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Carboxylates

To contextualize its properties, we compare it with structurally analogous pyrazole esters:

Table 1: Key Properties of Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Boiling Point (°C/mmHg) Hazard Profile
This compound C₁₈H₂₄N₂O₂ 300.4 5-tert-butyl, 2-(3-methylbenzyl) 135/0.3 Irritant (Xi)
Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate C₁₁H₁₈N₂O₂ 210.27 5-tert-butyl, 2-methyl Not reported Not specified
Ethyl 1-phenylpyrazole-3(5)-carboxylate C₁₂H₁₂N₂O₂ 216.24 1-phenyl, 3-ethyl ester Not reported Not specified

Substituent Effects on Physicochemical Properties

  • Boiling Point : The higher boiling point of the target compound (135°C at 0.3 mmHg) versus simpler analogues reflects increased molecular weight and intermolecular van der Waals forces due to the bulky 3-methylbenzyl group .

Biological Activity

Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its anticancer, antibacterial, and antioxidant activities, supported by data tables and case studies.

  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 272.342 g/mol
  • CAS Number : 306937-00-8

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. This compound has shown promising results against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the compound's cytotoxic effects on several cancer cell lines, including HeLa, A549, and MCF7. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
HeLa26.0Induction of apoptosis
A54949.85Inhibition of cell proliferation
MCF712.50Cell cycle arrest and apoptosis induction

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development as an anticancer drug .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It was tested against various bacterial strains, demonstrating moderate activity.

Antibacterial Testing Results

The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against common pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus subtilis250
Candida albicans250

The results suggest that the compound exhibits a broad spectrum of antibacterial activity, making it a potential candidate for further exploration in antimicrobial therapies .

Antioxidant Activity

In addition to its antibacterial and anticancer properties, this compound has been assessed for its antioxidant capabilities.

Antioxidant Assay Results

The antioxidant activity was measured using the DPPH radical scavenging assay:

Concentration (µg/mL) % Scavenging Activity
1025
5055
10085

These results indicate that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic potential .

Q & A

(Basic) What synthetic methodologies are effective for preparing pyrazole-3-carboxylate derivatives like Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate?

Answer:
A common approach involves cyclocondensation of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition reactions. For example, electrochemical oxidative aromatization of pyrazolines using controlled potential electrolysis (CPE) in a divided cell can yield pyrazole derivatives with high regioselectivity . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalysts : Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) enable click chemistry for functionalization .
  • Purification : Flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) isolates products with >95% purity .

(Basic) How should researchers characterize this compound’s structure and purity?

Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., tert-butyl at C5, benzyl group at C2). Signal splitting patterns (e.g., quartets for ethoxy groups) validate ester functionality .
  • LC-MS : Monitor molecular ion peaks (e.g., m/z 286.12 for exact mass) and fragmentation patterns .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

(Advanced) How can crystallographic data contradictions between X-ray diffraction and computational models be resolved?

Answer:
Discrepancies often arise from disordered tert-butyl or benzyl groups. Use:

  • SHELXL : Refine occupancy factors and anisotropic displacement parameters for bulky substituents .
  • Mercury CSD : Compare packing motifs with similar structures (e.g., Cambridge Structural Database entries) to validate intermolecular interactions .
  • DFT optimization : Benchmark calculated bond lengths/angles against experimental data using Gaussian or ORCA .

(Advanced) What strategies address NMR signal overlap in derivatives with multiple aromatic substituents?

Answer:
For crowded spectra (e.g., overlapping benzyl and pyrazole protons):

  • 2D NMR : Utilize 1H^1H-13C^{13}C HSQC to assign proton-carbon correlations and 1H^1H-1H^1H COSY to resolve coupling networks .
  • Variable-temperature NMR : Lowering temperature reduces conformational exchange broadening in tert-butyl groups .
  • Isotopic labeling : Synthesize 13C^{13}C-enriched analogs for critical positions (e.g., ester carbonyl) .

(Basic) What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate in hexane (1% → 20%) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for high-purity crystals (mp 122–150°C) .
  • Extraction : Partition between CH₂Cl₂ and water to remove unreacted starting materials .

(Advanced) How can structure-activity relationship (SAR) studies be designed for pyrazole-3-carboxylate analogs?

Answer:

  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at C5 or benzyl positions .
  • Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Computational docking : Model interactions with active sites using AutoDock Vina, prioritizing H-bonding with the ester carbonyl .

(Advanced) What computational tools predict the electronic effects of the tert-butyl group on pyrazole reactivity?

Answer:

  • DFT calculations : Use Gaussian09 to compute frontier molecular orbitals (HOMO/LUMO) and assess steric bulk via Mulliken charges .
  • Conformational analysis : Mercury’s void visualization identifies steric clashes in crystal packing .
  • QSPR models : Correlate tert-butyl hydrophobicity (logP) with solubility using MOE or Schrödinger .

(Basic) What safety precautions are critical when handling reactive intermediates during synthesis?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact with esters or azides .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, CH₂Cl₂) .
  • Spill management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate
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Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate

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